Scientific Field: Polymer Chemistry
Methods of Application: The process involves the polymerization of vinyl neodecanoate with other monomers to create lattices or emulsion polymers.
Results or Outcomes: The polymers produced from this process are used in decorative emulsion paints, plasters, and renders, especially in Europe.
Scientific Field: Material Science
Application Summary: Vinyl neodecanoate has been used to produce vibration dampening resins.
Results or Outcomes: The resins produced using vinyl neodecanoate have properties that make them suitable for vibration dampening.
Application Summary: Vinyl neodecanoate is used to produce coatings with high liquid stain repellency.
Results or Outcomes: The coatings produced using vinyl neodecanoate have high liquid stain repellency.
Scientific Field: Industrial Chemistry
Application Summary: Vinyl neodecanoate is used in the production of industrial coatings.
Results or Outcomes: The coatings produced using vinyl neodecanoate are used in various industrial applications.
Scientific Field: Construction and Architecture
Application Summary: Vinyl neodecanoate is used in the production of interior and exterior wall decoration coatings.
Results or Outcomes: The coatings produced using vinyl neodecanoate are used in interior and exterior wall decoration.
Application Summary: Vinyl neodecanoate is used in the production of waterproof systems.
Results or Outcomes: The waterproof systems produced using vinyl neodecanoate are used in various applications.
Application Summary: Vinyl neodecanoate is used in the production of wood glue.
Results or Outcomes: The wood glue produced using vinyl neodecanoate is used in various applications.
Application Summary: Vinyl neodecanoate is used in the production of pressure sensitive adhesives.
Results or Outcomes: The pressure sensitive adhesives produced using vinyl neodecanoate are used in various applications.
Application Summary: Vinyl neodecanoate is used in the production of building adhesives.
Results or Outcomes: The building adhesives produced using vinyl neodecanoate are used in various construction applications.
Vinyl neodecanoate is a vinylic monomer characterized by the molecular formula and a molecular weight of 198.30 g/mol. This compound is primarily recognized for its role in polymer chemistry, particularly in the production of emulsion polymers. It is a colorless liquid with a mild ester odor, exhibiting low volatility and hydrophobic properties. Vinyl neodecanoate is often used in conjunction with other monomers to create flexible and durable polymer lattices, particularly in decorative coatings and construction materials .
Vinyl neodecanoate is synthesized through the esterification of neodecanoic acid with vinyl alcohol or through other vinylation methods involving suitable catalysts. The synthesis typically requires controlled conditions to ensure the formation of the desired isomeric mixture, as vinyl neodecanoate consists mainly of isomeric vinyl esters of neodecanoic acid . The process can be optimized for yield and purity depending on the intended application.
Vinyl neodecanoate finds numerous applications across various industries:
Interaction studies involving vinyl neodecanoate primarily focus on its compatibility with various co-monomers during polymerization. The presence of hydrophobic groups enhances the performance of resulting polymers in terms of chemical resistance and mechanical properties. Research indicates that polymers containing vinyl neodecanoate exhibit superior performance against alkali degradation compared to those without it .
Vinyl neodecanoate shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Vinyl acetate | Commonly used in adhesives and paints; less hydrophobic than vinyl neodecanoate. | |
Vinyl laurate | Similar chain length; used in similar applications but may have different thermal properties. | |
Vinyl stearate | Longer carbon chain; used for different applications due to higher viscosity and melting point. | |
Neodecanoic acid | Parent acid structure; lacks the vinyl functionality necessary for polymerization. |
Vinyl neodecanoate's unique branched structure allows for enhanced flexibility and resistance to environmental factors compared to its linear counterparts like vinyl acetate or longer-chain esters such as vinyl stearate . Its specific application as a modifying monomer further distinguishes it within this group.
Vinyl neodecanoate exhibits a highly distinctive molecular architecture characterized by its extensively branched alkyl chain structure [1] [2]. The compound possesses the molecular formula C₁₂H₂₂O₂ with a molecular weight of 198.30 grams per mole, representing a vinyl ester of neodecanoic acid [3] [4]. The structural formula reveals that vinyl neodecanoate contains a total of ten carbon atoms in its neodecanoic acid component, with the remaining two carbons comprising the vinyl group [5].
The branching pattern of vinyl neodecanoate is particularly notable for its tertiary carbon structure, which creates significant steric hindrance resembling an umbrella-like configuration [6]. This highly branched saturated monobasic fatty acid vinyl ester features alkyl groups R₁ and R₂ that collectively contain seven carbon atoms [6]. The specific branching includes various constitutional isomers such as 2,2,3,5-tetramethylhexanoic acid derivatives, 2,4-dimethyl-2-isopropylpentanoic acid derivatives, 2,5-dimethyl-2-ethylhexanoic acid derivatives, 2,2-dimethyloctanoic acid derivatives, and 2,2-diethylhexanoic acid derivatives [7].
The International Union of Pure and Applied Chemistry name for one of the primary isomers is ethenyl 2,2-dimethyloctanoate, with the corresponding International Chemical Identifier Key being TVFJAZCVMOXQRK-UHFFFAOYSA-N [3] [8]. The Simplified Molecular Input Line Entry System representation is CCCCCCC(C)(C)C(=O)OC=C, clearly illustrating the branched alkyl chain terminating in the characteristic vinyl ester functionality [4] [8].
The ester functional group in vinyl neodecanoate demonstrates unique reactivity characteristics that distinguish it from conventional linear ester compounds [9] [10]. The tertiary substituted alpha-carbon structure provides exceptional steric protection to the ester bond, rendering the molecule highly resistant to alkaline degradation [9]. This resistance occurs because there is no hydrogen atom present on the alpha-carbon, eliminating the possibility of proton abstraction that typically leads to saponification reactions [9].
The vinyl ester functional group enables vinyl neodecanoate to participate readily in polymerization reactions through the vinyl group while maintaining the integrity of the ester linkage [10] [11]. The compound readily undergoes binary, ternary, and multicomponent copolymerization with various other monomers including vinyl acetate, acrylic esters, ethylene, and fluoroethylene [12]. The reactivity of the vinyl group allows for radical polymerization mechanisms, making vinyl neodecanoate a valuable comonomer in emulsion polymerization processes [2] [5].
The bulky alkyl structure surrounding the ester functional group provides strong protective effects on both the monomer itself and adjacent monomers in polymer chains [12]. This steric hindrance contributes to the exceptional hydrolysis resistance and ultraviolet radiation stability of polymers containing vinyl neodecanoate units [9]. The ester functionality also imparts flexibility to the polymer backbone while maintaining chemical resistance properties [13].
Vinyl neodecanoate exhibits distinctive physical properties that reflect its branched molecular structure and ester functionality [14] [15]. The compound exists as a colorless liquid at room temperature with a characteristic pleasant odor [3] [14]. The melting point of vinyl neodecanoate has been reported with some variation across different sources, with values ranging from -20°C to -73.49°C [14] [15] [16]. The most commonly cited melting point is approximately -20°C, indicating the compound remains liquid under normal ambient conditions [14] [13].
The boiling point of vinyl neodecanoate shows considerable variation depending on the measurement conditions and purity of the sample [4] [14] [15]. At standard atmospheric pressure, the boiling point ranges from 60°C to 216°C, with more specific measurements indicating a range of 133°C to 136°C for high-purity samples [4] [12] [14]. Some sources report a higher boiling point of 241.6°C at 760 millimeters of mercury pressure [15]. The wide range in reported boiling points likely reflects the fact that vinyl neodecanoate is typically supplied as a mixture of isomers rather than a single pure compound [4] [8].
The density of vinyl neodecanoate is consistently reported as 0.882 grams per milliliter at 25°C [4] [14] [17]. This relatively low density reflects the highly branched alkyl chain structure and the presence of the vinyl ester functional group [18]. The refractive index is reported as n₂₀/D 1.436, providing additional characterization data for the compound [4] [14].
Property | Value | Source |
---|---|---|
Melting Point | -20°C | [14] [13] |
Boiling Point | 133-136°C | [12] |
Density | 0.882 g/mL at 25°C | [4] [14] [17] |
Refractive Index | n₂₀/D 1.436 | [4] [14] |
Flash Point | 83°C | [17] [13] |
Vinyl neodecanoate demonstrates pronounced hydrophobic characteristics that significantly influence its solubility behavior in various solvents [19] [20] [21]. The compound exhibits extremely limited solubility in water, with water solubility reported as less than 0.1% by mass at temperatures ranging from 20°C to 80°C [5] [20]. This poor water solubility is attributed to the highly branched alkyl chain structure and the hydrophobic nature of the neodecanoate group [9].
In contrast to its poor water solubility, vinyl neodecanoate shows excellent solubility in organic solvents [19]. The compound is known for its good solubility in organic solvents and moderate volatility [19]. Specifically, vinyl neodecanoate demonstrates complete miscibility with vinyl acetate, making it an ideal comonomer for vinyl acetate-based polymer systems [5] [12]. The solubility of water in vinyl neodecanoate monomer is reported as 0.05% by mass, indicating minimal water uptake by the organic phase [5] [12].
The octanol-water partition coefficient (LogP) provides quantitative insight into the hydrophobic character of vinyl neodecanoate [14] [15]. The LogP value is reported as 4.9 at 20°C, indicating strong preference for the organic phase over the aqueous phase [14]. This high LogP value confirms the highly hydrophobic nature of the compound and explains its excellent compatibility with nonpolar solvents and limited water solubility [22].
Poly(vinyl neodecanoate) solutions demonstrate solubility in aliphatic and aromatic hydrocarbons as well as tetrahydrofuran, further confirming the hydrophobic nature of the polymer derived from this monomer [23]. The compound's solubility characteristics make it particularly suitable for applications requiring water resistance and compatibility with organic solvent systems [13] [19].
The glass transition temperature of vinyl neodecanoate-based polymers represents a critical parameter for understanding the material's thermal behavior and practical applications [2] [5] [24]. Homopolymers of vinyl neodecanoate exhibit a glass transition temperature of -3°C, classified as a medium to low Tg value [2] [5]. This relatively low glass transition temperature is consistent with the flexible nature of the highly branched alkyl chain structure and contributes to the polymer's elastomeric properties [24].
Comparative analysis of glass transition temperatures among related vinyl ester monomers reveals that vinyl neodecanoate falls within the range typical for flexible polymer systems [24]. The glass transition temperature of -3°C for vinyl neodecanoate homopolymer compares favorably with other vinyl esters, with some hydroxyester itaconate derivatives showing significantly higher Tg values ranging from -7°C to 28°C depending on the specific molecular structure [24].
The thermal stability of vinyl neodecanoate and its polymers is enhanced by the highly branched tertiary carbon structure [9]. The absence of hydrogen atoms on the alpha-carbon provides exceptional resistance to thermal degradation mechanisms that typically affect linear alkyl esters [9]. This structural feature contributes to the polymer's resistance to degradation under ultraviolet light exposure and elevated temperatures [9].
Thermal analysis data indicates that vinyl neodecanoate possesses good thermal stability under normal processing and service conditions [17]. The compound demonstrates stability under recommended storage conditions, with decomposition temperatures not typically reached under normal use conditions [17]. The heat of polymerization is reported as 96 kilojoules per mole, indicating the exothermic nature of the polymerization process [5] [12].
Thermal Property | Value | Source |
---|---|---|
Glass Transition Temperature (Tg) | -3°C | [2] [5] |
Heat of Polymerization | 96 kJ/mol | [5] [12] |
Specific Heat at 20°C | 1.97 kJ/kg·K | [5] |
Latent Heat of Vaporization at 20°C | 48.9 kJ/mol | [5] [12] |
Environmental Hazard